N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole ring and a pyrazole moiety
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C22H22N4O4/c1-26-13-18(12-25-26)17-5-2-15(3-6-17)8-9-23-21(27)22(28)24-11-16-4-7-19-20(10-16)30-14-29-19/h2-7,10,12-13H,8-9,11,14H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OIADDFXWWZFRBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the benzodioxole and pyrazole precursors, which are then linked through a series of condensation and coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar benzodioxole moiety but lacks the pyrazole ring.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole ring but has a different functional group arrangement.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is unique due to its combination of the benzodioxole and pyrazole moieties, which confer specific chemical and biological properties that are not found in the similar compounds listed above
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
